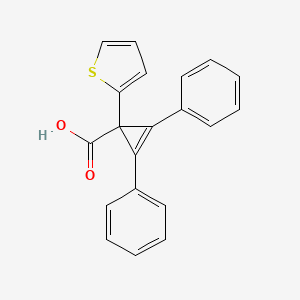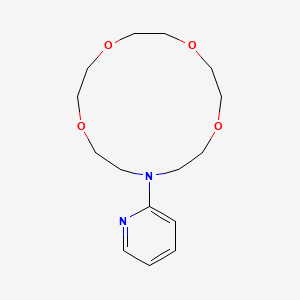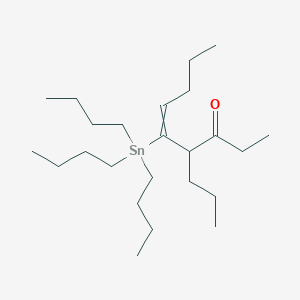
4-Propyl-5-(tributylstannyl)non-5-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-5-(tributylstannyl)non-5-en-3-one is an organotin compound with the molecular formula C24H48OSn It is a derivative of nonenone, where a tributylstannyl group is attached to the fifth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-5-(tributylstannyl)non-5-en-3-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable nonenone precursor.
Stannylation Reaction: The nonenone undergoes a stannylation reaction where a tributylstannyl group is introduced at the fifth carbon atom. This is usually achieved using a stannylating agent such as tributyltin hydride in the presence of a catalyst.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving an inert atmosphere (e.g., nitrogen or argon) and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-5-(tributylstannyl)non-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced organotin compounds.
Substitution: New compounds with different functional groups replacing the tributylstannyl group.
Wissenschaftliche Forschungsanwendungen
4-Propyl-5-(tributylstannyl)non-5-en-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing stannyl groups into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-Propyl-5-(tributylstannyl)non-5-en-3-one involves its interaction with molecular targets through its stannyl group. The stannyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Propyl-5-(trimethylstannyl)non-5-en-3-one: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
4-Propyl-5-(triethylstannyl)non-5-en-3-one: Contains a triethylstannyl group.
4-Propyl-5-(triphenylstannyl)non-5-en-3-one: Features a triphenylstannyl group.
Uniqueness
4-Propyl-5-(tributylstannyl)non-5-en-3-one is unique due to its specific stannyl group, which imparts distinct chemical properties and reactivity. The size and steric effects of the tributylstannyl group can influence the compound’s behavior in chemical reactions, making it suitable for specific applications where other stannyl derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
820250-56-4 |
|---|---|
Molekularformel |
C24H48OSn |
Molekulargewicht |
471.3 g/mol |
IUPAC-Name |
4-propyl-5-tributylstannylnon-5-en-3-one |
InChI |
InChI=1S/C12H21O.3C4H9.Sn/c1-4-7-8-10-11(9-5-2)12(13)6-3;3*1-3-4-2;/h8,11H,4-7,9H2,1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QPCAXXXBTJAKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCC)C(CCC)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-](/img/structure/B14226313.png)
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)
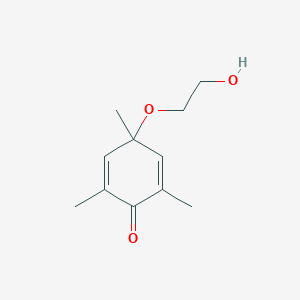
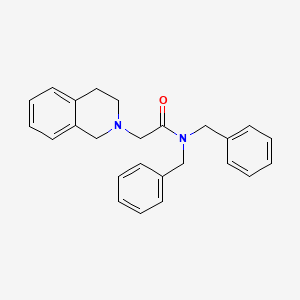
![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
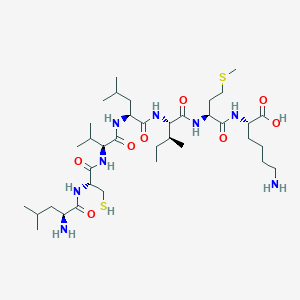
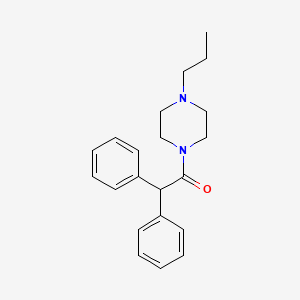
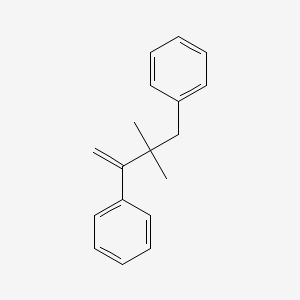
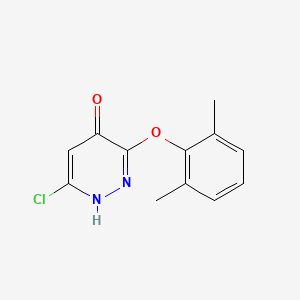
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
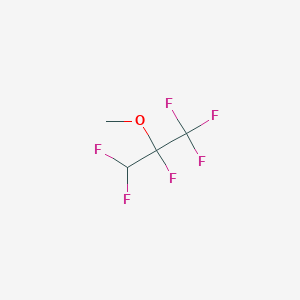
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
